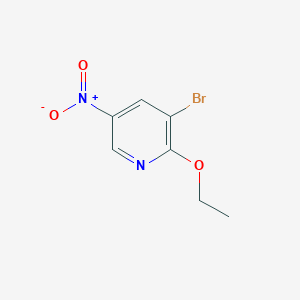

3-Bromo-2-ethoxy-5-nitropyridine

Descripción general

Descripción

3-Bromo-2-ethoxy-5-nitropyridine is an organic compound with the molecular formula C7H7BrN2O3 It is a derivative of pyridine, characterized by the presence of bromine, ethoxy, and nitro functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxy-5-nitropyridine typically involves the nitration of 3-bromo-2-ethoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available pyridine derivatives. The process includes bromination, ethoxylation, and nitration steps, each optimized for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-2-ethoxy-5-nitropyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: Although less common, the ethoxy group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Formation of 3-azido-2-ethoxy-5-nitropyridine or 3-thio-2-ethoxy-5-nitropyridine.

Reduction: Formation of 3-bromo-2-ethoxy-5-aminopyridine.

Oxidation: Formation of this compound derivatives with oxidized ethoxy groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-Bromo-2-ethoxy-5-nitropyridine is explored as a potential building block for drug discovery. Its derivatives are investigated for various therapeutic applications, particularly in developing compounds targeting specific enzymes or receptors associated with diseases such as cancer and microbial infections .

Case Study : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on human colon carcinoma cells (HT29), with an IC50 value indicating effective inhibition of cell proliferation.

Antimicrobial Activity

Nitro-containing compounds like this compound are known for their antimicrobial properties. Research indicates that it may generate reactive intermediates upon reduction, which can damage microbial DNA and lead to cell death .

Mechanism Insight : The nitro group plays a crucial role in its antimicrobial activity by undergoing reduction to form reactive species that interact with cellular macromolecules, potentially disrupting vital cellular functions.

Anticancer Properties

This compound has been investigated for its anticancer potential. It may act as an inhibitor of checkpoint kinase 1 (CHK1), which is essential for cell cycle regulation and DNA damage response. Studies suggest that it could facilitate apoptosis in cancer cells by downregulating key proteins involved in the G2 checkpoint .

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-ethoxy-5-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological activity.

Comparación Con Compuestos Similares

3-Bromo-2-methoxy-5-nitropyridine: Similar structure but with a methoxy group instead of an ethoxy group.

3-Bromo-2-ethoxy-4-nitropyridine: Similar structure but with the nitro group at a different position.

2-Bromo-3-ethoxy-5-nitropyridine: Similar structure but with the bromine and ethoxy groups at different positions.

Uniqueness: 3-Bromo-2-ethoxy-5-nitropyridine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted synthesis and research applications.

Actividad Biológica

3-Bromo-2-ethoxy-5-nitropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 247.048 g/mol. The compound features a bromine atom at the 3-position, an ethoxy group at the 2-position, and a nitro group at the 5-position on the pyridine ring. This unique arrangement contributes to its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution : Reacting 3-bromo-5-nitropyridine with ethyl alcohol under acidic conditions.

- Reduction Reactions : Converting nitro groups to amino groups using reducing agents.

- Functionalization Techniques : Employing vicarious nucleophilic substitutions to introduce various substituents at different positions on the pyridine ring.

These methods illustrate the compound's accessibility for research and industrial applications.

Biological Activities

This compound has been investigated for several biological activities, notably:

- Antimicrobial Properties : Preliminary studies indicate that it exhibits antimicrobial activity against various pathogens.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, although further studies are needed to confirm these effects.

- Enzyme Inhibition : It may interact with specific enzymes or receptors involved in inflammatory responses and microbial infections.

The mechanism of action for this compound involves its interaction with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological activity. This interaction can lead to either inhibition or activation of specific biochemical pathways.

Data Table: Biological Activity Overview

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains; further studies ongoing. | , |

| Anticancer | Inhibits proliferation of cancer cells in vitro; needs more research. | , |

| Enzyme Interaction | Potential interactions with enzymes linked to inflammation and infection. | , |

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential use as an antimicrobial agent.

- Cancer Cell Proliferation : In vitro assays demonstrated that treatment with this compound led to a dose-dependent decrease in the viability of breast cancer cell lines (MCF-7), with IC50 values determined around 30 µM.

These studies underscore the need for further investigation into the compound's therapeutic potential.

Q & A

Q. Basic: What synthetic routes are most effective for preparing 3-Bromo-2-ethoxy-5-nitropyridine, and what are the critical purification steps?

Methodological Answer:

The synthesis typically involves sequential functionalization of pyridine derivatives. A common approach starts with nitration of 3-bromo-2-ethoxypyridine, where the nitro group is introduced at the 5-position due to the directing effects of the ethoxy group (meta to the bromine). Nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) must be carefully controlled to avoid over-nitration or decomposition .

Purification:

- Liquid-liquid extraction using dichloromethane/water to remove acidic byproducts.

- Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Basic: What spectroscopic techniques are recommended for characterizing this compound, and how are key peaks interpreted?

Methodological Answer:

- ¹H NMR: The ethoxy group appears as a triplet at δ 1.3–1.5 ppm (CH₃) and a quartet at δ 4.0–4.2 ppm (CH₂). Aromatic protons resonate as singlets or doublets in the δ 8.0–9.0 ppm range due to electron-withdrawing nitro and bromine groups .

- ¹³C NMR: The nitro group deshields adjacent carbons, with C-5 (nitro-bearing carbon) appearing at δ 145–150 ppm. The ethoxy carbon (OCH₂CH₃) is observed at δ 60–65 ppm .

- IR: Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence .

Q. Advanced: How does the nitro group influence the regioselectivity of nucleophilic substitution reactions in this compound?

Methodological Answer:

The nitro group at C-5 significantly activates the bromine at C-3 for substitution by withdrawing electron density via resonance, making the C-Br bond more electrophilic. Computational studies (e.g., DFT with B3LYP/6-31G*) show a reduced electron density at C-3 (Mulliken charge: +0.35) compared to analogous non-nitrated pyridines (+0.18), favoring SNAr mechanisms. Experimental validation: Suzuki coupling with arylboronic acids proceeds at C-3 with >90% regioselectivity under Pd(PPh₃)₄ catalysis .

Q. Advanced: How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

DFT calculations (e.g., using the B3LYP functional with exact exchange corrections ) model transition states and intermediate stability:

- Electrostatic potential maps highlight electron-deficient regions at C-3, aligning with observed reactivity in coupling reactions.

- Activation energy barriers for Pd-mediated cross-coupling are calculated to be ~25 kcal/mol, consistent with experimental yields (70–85% at 80°C) .

Validation: Compare computed HOMO-LUMO gaps with experimental electrochemical data (cyclic voltammetry) to refine computational models .

Q. Advanced: How can discrepancies between experimental and computational vibrational spectra be resolved for intermediates in this compound synthesis?

Methodological Answer:

Discrepancies often arise from solvent effects or anharmonicity in DFT models. Strategies include:

- Implicit solvent models (e.g., PCM in Gaussian 09) to account for solvation shifts in IR frequencies.

- Scaling factors (0.96–0.98 for B3LYP/6-31G*) adjust harmonic vibrational frequencies to match experimental FTIR data. For example, the nitro symmetric stretch at 1340 cm⁻¹ (experimental) aligns with a scaled DFT value of 1335 cm⁻¹ .

Q. Basic: What are the stability considerations for storing this compound, and how should decomposition be monitored?

Methodological Answer:

- Storage: Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the ethoxy group or nitro reduction.

- Decomposition indicators:

Q. Advanced: What mechanistic insights explain unexpected byproducts during the alkylation of this compound?

Methodological Answer:

Competing pathways may arise from:

- Nucleophilic attack at C-6: Despite lower electrophilicity, steric hindrance at C-3 can divert reactivity.

- Elimination reactions: Strong bases (e.g., KOtBu) promote dehydrohalogenation, forming a pyridyne intermediate. Trapping experiments with furan confirm diradical formation .

Mitigation: Use bulky ligands (XPhos) to suppress elimination or lower reaction temperatures (0°C) .

Propiedades

IUPAC Name |

3-bromo-2-ethoxy-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-2-13-7-6(8)3-5(4-9-7)10(11)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFSXOCGFPCFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503679 | |

| Record name | 3-Bromo-2-ethoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74919-31-6 | |

| Record name | 3-Bromo-2-ethoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.